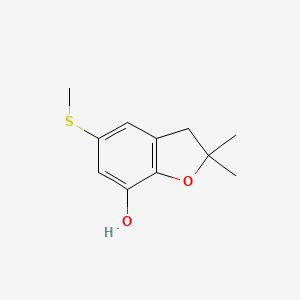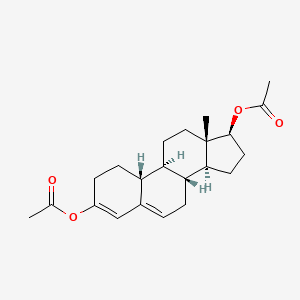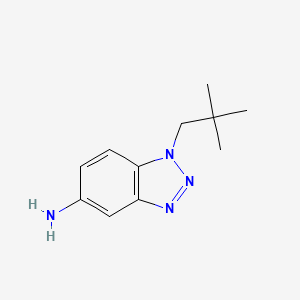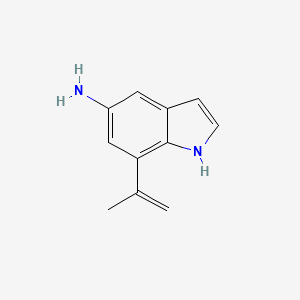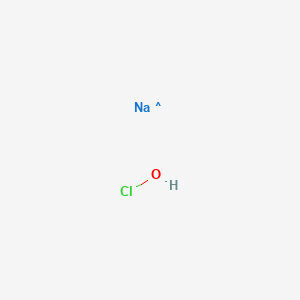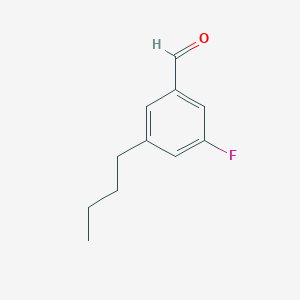
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is derived from trifluoromethanesulfonic acid, which is one of the strongest monoprotic organic acids, and 1-methylisoquinolin-3-yl ester, a derivative of isoquinoline. The combination of these two components results in a compound with significant reactivity and stability, making it valuable in synthetic chemistry and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester typically involves the reaction of trifluoromethanesulfonic acid with 1-methylisoquinolin-3-ol. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the esterification process. The reaction mixture is usually heated to promote the formation of the ester bond, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the ester into different reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from reactions involving trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate has numerous applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its high reactivity and stability make it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals and therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile building block for drug design.
Industry: In industrial applications, trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester involves its interaction with molecular targets through its ester and trifluoromethanesulfonic acid moieties. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity allows it to participate in various chemical transformations, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- Trifluoromethanesulfonic acid methyl ester
- Trifluoromethanesulfonic acid ethyl ester
- Trifluoromethanesulfonic acid phenyl ester
Uniqueness
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate is unique due to its combination of the trifluoromethanesulfonic acid and 1-methylisoquinolin-3-yl ester moieties This combination imparts distinct reactivity and stability, making it valuable in applications where other similar compounds may not be as effective
特性
分子式 |
C11H8F3NO3S |
|---|---|
分子量 |
291.25 g/mol |
IUPAC名 |
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H8F3NO3S/c1-7-9-5-3-2-4-8(9)6-10(15-7)18-19(16,17)11(12,13)14/h2-6H,1H3 |
InChIキー |
BRTSDUPMAPCOEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


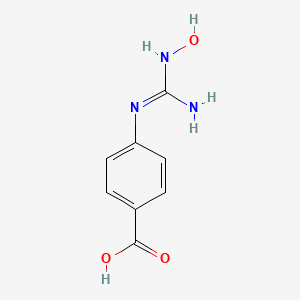
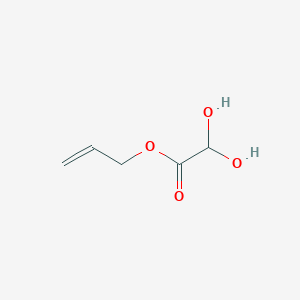
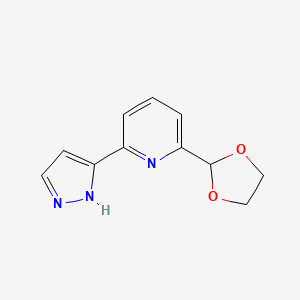



![2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate](/img/structure/B8357321.png)
